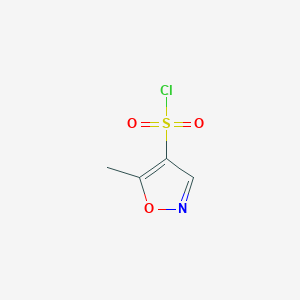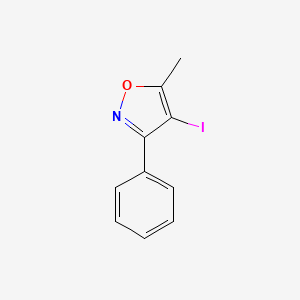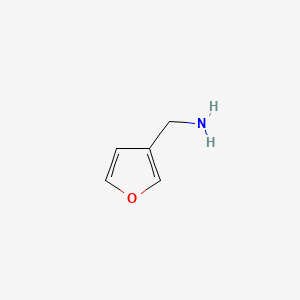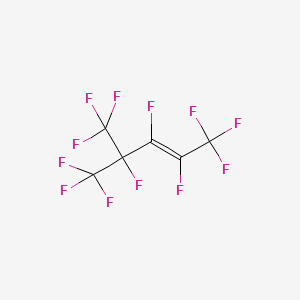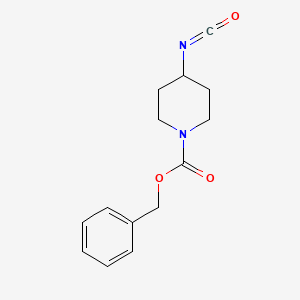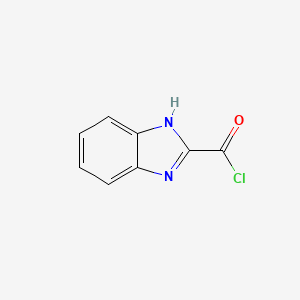
2-Chloro-N-quinolin-6-yl-acetamide
説明
2-Chloro-N-quinolin-6-yl-acetamide is a chemical compound with the CAS Number: 122097-66-9 . It has a molecular weight of 220.66 . The IUPAC name for this compound is 2-chloro-N-(6-quinolinyl)acetamide .
Molecular Structure Analysis
The linear formula of 2-Chloro-N-quinolin-6-yl-acetamide is C11H9ClN2O . The InChI code for this compound is 1S/C11H9ClN2O/c12-7-11(15)14-9-3-4-10-8(6-9)2-1-5-13-10/h1-6H,7H2,(H,14,15) .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-N-quinolin-6-yl-acetamide include its molecular weight (220.66) and its linear formula (C11H9ClN2O) .科学的研究の応用
Anticancer Activity
2-Chloro-N-quinolin-6-yl-acetamide: has been studied for its potential as an anticancer agent. Research indicates that derivatives of this compound, such as 2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine, show activity against non-small cell lung cancer cell lines with an inhibition concentration (IC50) of 29.4 μM . The molecular docking studies suggest that these compounds have lower binding energy with key proteins in the PI3K/AKT/mTOR pathway, which is significant in cancer progression .
Molecular Docking Studies
The compound’s structure allows it to be used in molecular docking studies to explore interactions with various proteins. This is particularly useful in the design of new drugs, as it can predict how the compound might interact with biological targets and influence signaling pathways like PI3K/AKT/mTOR .
Pharmacophoric Moiety
Quinoline, a component of 2-Chloro-N-quinolin-6-yl-acetamide , is a valuable pharmacophoric moiety. It forms the basis for biologically significant molecules with diverse therapeutic profiles, including antimalarial, antimicrobial, and anticancer activities .
Antimalarial Properties
Compounds based on the 4-aminoquinoline structure are known for their antimalarial properties. By modifying the quinoline moiety, researchers can develop new antimalarial drugs with potentially improved efficacy and reduced resistance .
Antimicrobial Effects
The quinoline structure is also associated with antimicrobial effects. This makes 2-Chloro-N-quinolin-6-yl-acetamide a candidate for the development of new antimicrobial agents that could be effective against a range of bacterial and viral infections .
Chemical Synthesis
2-Chloro-N-quinolin-6-yl-acetamide: can be used as a starting material or intermediate in the synthesis of more complex chemical entities. Its reactivity due to the chloro and acetamide groups makes it versatile for various chemical transformations .
Biological Evaluation
This compound is subject to biological evaluation to determine its efficacy and safety profile. Such evaluations are crucial in the early stages of drug development to assess the potential of new therapeutic agents .
ADME Profile Prediction
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) profile can be predicted to ensure that it has the desirable properties for a drug candidate. This includes good bioavailability, proper distribution within the body, efficient metabolism, and safe excretion .
Safety and Hazards
特性
IUPAC Name |
2-chloro-N-quinolin-6-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c12-7-11(15)14-9-3-4-10-8(6-9)2-1-5-13-10/h1-6H,7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDJEPGWKAUPNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)NC(=O)CCl)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-quinolin-6-yl-acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





